molecular formula C6H8ClNO3S B2809085 (4-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride CAS No. 2551118-13-7

(4-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride

Cat. No.: B2809085
CAS No.: 2551118-13-7
M. Wt: 209.64
InChI Key: CXAXSCNNFOQZBD-UHFFFAOYSA-N
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Description

(4-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H8ClNO3S and a molecular weight of 209.65 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is primarily used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride typically involves the reaction of (4-Ethyl-1,2-oxazol-3-yl)methanol with thionyl chloride (SOCl2) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the alcohol to the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

(4-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride is unique due to the presence of the ethyl group at the 4-position, which influences its chemical reactivity and physical properties. This structural feature can affect the compound’s solubility, stability, and interaction with other molecules, making it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

(4-ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO3S/c1-2-5-3-11-8-6(5)4-12(7,9)10/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAXSCNNFOQZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CON=C1CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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